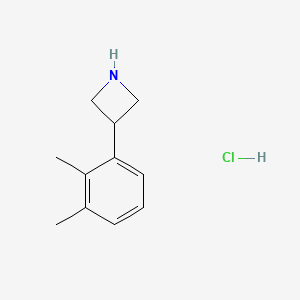
3-(2,3-Dimethylphenyl)azetidine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3-Dimethylphenyl)azetidine Hydrochloride is a chemical compound belonging to the azetidine class, characterized by a four-membered ring containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 3-(2,3-Dimethylphenyl)azetidine Hydrochloride, can be achieved through several methods. . This method is favored for its ability to produce functionalized azetidines efficiently.
Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . This approach is straightforward and allows for the synthesis of various 1,3-disubstituted azetidines.
Industrial Production Methods
Industrial production of azetidines often employs microwave irradiation to facilitate cyclocondensation reactions between alkyl dihalides and primary amines or hydrazines in an alkaline aqueous medium . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dimethylphenyl)azetidine Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The ring strain of azetidines enhances their reactivity, making them susceptible to oxidation reactions.
Reduction: Azetidines can be reduced to form various amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions.
Major Products
The major products formed from these reactions include functionalized azetidines, amine derivatives, and various substituted azetidines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2,3-Dimethylphenyl)azetidine Hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2,3-Dimethylphenyl)azetidine Hydrochloride involves its ability to undergo ring-opening reactions due to the significant ring strain in the azetidine ring . This ring strain enhances the reactivity of the nitrogen atom, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as binding to bacterial cell walls in antimicrobial applications or interacting with specific enzymes in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
Aziridines: These are three-membered ring analogs of azetidines and share similar reactivity due to ring strain.
Pyrrolidines: These five-membered ring compounds are less strained and therefore less reactive compared to azetidines.
Uniqueness
3-(2,3-Dimethylphenyl)azetidine Hydrochloride is unique due to its four-membered ring structure, which imparts significant ring strain and enhances its reactivity. This makes it a valuable compound for various chemical transformations and applications in research and industry.
Properties
Molecular Formula |
C11H16ClN |
|---|---|
Molecular Weight |
197.70 g/mol |
IUPAC Name |
3-(2,3-dimethylphenyl)azetidine;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-8-4-3-5-11(9(8)2)10-6-12-7-10;/h3-5,10,12H,6-7H2,1-2H3;1H |
InChI Key |
ZVBIOWGFYGFIEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2CNC2)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


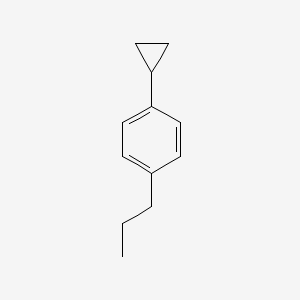
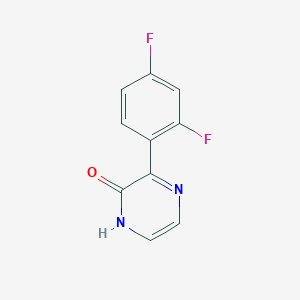
![2-Amino-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13699120.png)
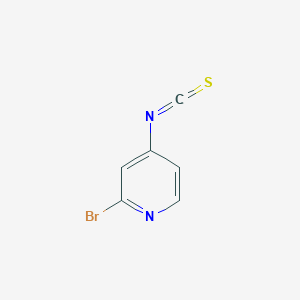
![2,6-Dimethylimidazo[1,2-a]pyrazine](/img/structure/B13699124.png)
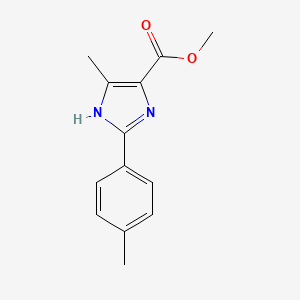
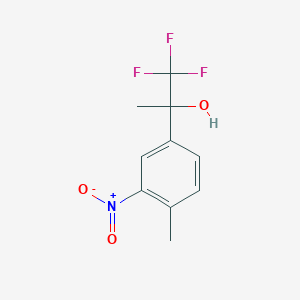
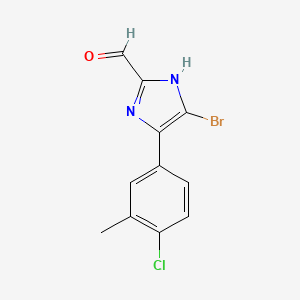
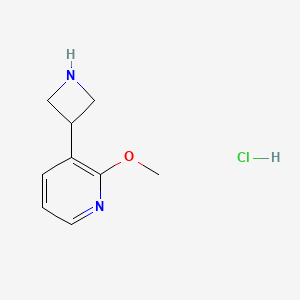
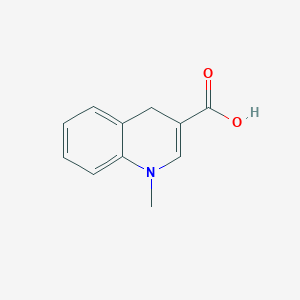
![Potassium (S)-Trifluoro[(3-methyl-1-piperidyl)methyl]borate](/img/structure/B13699171.png)
![N-[9-[3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropyl]purin-6-yl]benzamide](/img/structure/B13699176.png)

![4-[(tert-Butyldiphenylsilyl)oxy]benzylamine](/img/structure/B13699189.png)
